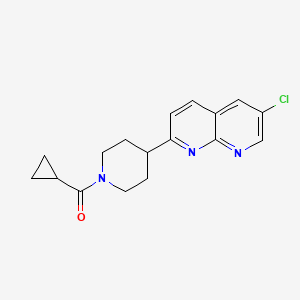![molecular formula C11H14FN5 B12232748 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine](/img/structure/B12232748.png)
6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine is a synthetic compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a purine derivative with a fluoromethylpiperidine compound under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution with sodium azide could produce an azido derivative.
Scientific Research Applications
6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of oncology.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The piperidine ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another compound with a piperidine ring and fluorine substitution, known for its use in pharmaceuticals.
6-fluoro-3-(4-piperidinyl)-1,2-benzoxazole: Similar structure with applications in antibacterial research.
Uniqueness
6-[3-(fluoromethyl)piperidin-1-yl]-9H-purine is unique due to its specific combination of a purine core with a fluoromethyl group and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14FN5 |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]-7H-purine |
InChI |
InChI=1S/C11H14FN5/c12-4-8-2-1-3-17(5-8)11-9-10(14-6-13-9)15-7-16-11/h6-8H,1-5H2,(H,13,14,15,16) |
InChI Key |
UQASYMSXVYDHMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12232678.png)
![3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232679.png)
![N-[(1-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B12232680.png)
![2-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B12232695.png)


![3-fluoro-4-methyl-N-[(oxan-4-yl)methyl]benzamide](/img/structure/B12232713.png)
![4-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B12232716.png)
![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12232722.png)
![4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B12232743.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12232756.png)
![4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B12232762.png)
